N-bicyclo[2.2.1]hept-2-yl-N'-phenylurea
Description
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(15-12-4-2-1-3-5-12)16-13-9-10-6-7-11(13)8-10/h1-5,10-11,13H,6-9H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVCWSXOBDLSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
The following analysis highlights key differences and similarities between N-bicyclo[2.2.1]hept-2-yl-N'-phenylurea and related compounds.
Comparison with Other Urea Derivatives
Table 1: Urea Derivatives with Varied Substituents
Key Observations:
- Steric and Electronic Effects : The bicyclo[2.2.1]heptane group in the target compound introduces significant steric hindrance compared to linear or smaller cyclic substituents (e.g., methyl or hydroxyethyl). This may reduce rotational freedom and enhance binding specificity in biological systems .
- Hydrogen Bonding : Unlike N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea, the target compound lacks polar groups, which could limit its solubility but increase lipophilicity, favoring membrane permeability .
- Biological Activity: Bicyclic analogs, such as N-(3-chloro-2-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide, exhibit neuropharmacological activity, suggesting the norbornane moiety may interact with central nervous system targets .
Comparison with Bicyclic Non-Urea Compounds
Table 2: Bicyclo[2.2.1]heptane Derivatives with Diverse Functional Groups
| Compound Name | Functional Group | Key Features | Applications |
|---|---|---|---|
| This compound | Urea | Dual aromatic/bicyclic substitution | Medicinal chemistry (hypothetical) |
| N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine | Amine | Bicyclic + cyclopentanamine | Organic synthesis intermediates |
| N-(3-chloro-2-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide | Carboxamide | Chlorophenyl substitution | Orexin receptor antagonism |
| 5-Phenylbicyclo[2.2.1]hept-2-ene | Hydrocarbon | Phenyl-substituted bicyclic hydrocarbon | Polymer precursors |
Key Observations:
- Functional Group Influence: The urea group in the target compound enables hydrogen-bond donor/acceptor interactions, unlike carboxamides or hydrocarbons. This could make it more suitable for targeting enzymes or receptors requiring polar interactions .
- Synthetic Versatility: Bicyclo[2.2.1]heptane derivatives are often synthesized via Diels-Alder reactions or functionalization of norbornene precursors. However, introducing urea groups may require specialized reagents like isocyanates .
Research Findings and Implications
Physicochemical Properties
- Solubility : The bicyclic structure likely reduces aqueous solubility compared to smaller urea derivatives.
- Thermal Stability: Rigid norbornane frameworks enhance thermal stability, advantageous in material science applications .
Q & A
Q. What are the recommended synthetic routes for N-bicyclo[2.2.1]hept-2-yl-N'-phenylurea, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic addition of bicyclo[2.2.1]hept-2-ylamine to phenyl isocyanate. A green chemistry approach using L-proline as a catalyst in toluene at 100°C (similar to phenylurea derivatives) improves yield and reduces byproducts . Optimization should focus on solvent choice, temperature, and catalyst loading. Characterization via FT-IR and NMR is critical to confirm urea bond formation .
Q. How can structural characterization of this compound be performed to validate purity and functional groups?
Use a combination of techniques:
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Screen for antifungal activity using Rhizoctonia solani (common in phenylurea derivatives ), or test cytotoxicity against cancer cell lines (e.g., HeLa) via MTT assays, following protocols for structurally related N-phenylurea compounds . Dose-response curves and IC₅₀ calculations are essential for potency assessment.
Advanced Research Questions
Q. How does the bicyclo[2.2.1]heptane moiety influence the compound’s binding affinity in target proteins compared to other cyclic substituents?
Perform molecular docking studies using software like AutoDock to compare binding modes with proteins such as Photosystem II’s D1 subunit (a target for phenylurea herbicides). The bicycloheptane’s rigidity may enhance steric complementarity or disrupt hydrophobic interactions . Validate predictions via site-directed mutagenesis of key residues (e.g., Tyr222 in Rhodopseudomonas viridis) .
Q. What methodologies enable analysis of environmental persistence and degradation pathways for this compound?
Use ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) for non-targeted screening in environmental matrices. Study hydrolysis under varying pH and UV exposure to identify degradation products . Compare half-lives with related phenylureas (e.g., chlorotoluron) to assess ecological risks .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Design derivatives with modifications to:
- Bicycloheptane : Substitute with other bicyclic systems (e.g., bicyclo[3.2.1]octane) to probe steric effects.
- Phenyl group : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) to modulate electronic properties. Evaluate changes in bioactivity using standardized assays and correlate with computational descriptors (e.g., logP, polar surface area) .
Q. What advanced techniques are available for selective detection in complex biological systems?
Develop a molecularly imprinted polymer (MIP) using a dummy template (e.g., N-(4-isopropylphenyl)-N'-butyleneurea) to enhance selectivity. Validate via HPLC-MS/MS in plant or animal tissues, ensuring minimal cross-reactivity with endogenous compounds .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in bioactivity data between similar phenylurea derivatives?
- Standardize assays : Use NIH guidelines for preclinical studies, including detailed protocols for cell viability assays and pathogen models .
- Control variables : Document solvent (e.g., DMSO concentration), temperature, and cell passage number.
- Cross-validate : Compare results across multiple labs using shared reference compounds (e.g., diuron as a positive control) .
Q. What strategies mitigate synthesis variability in N-substituted ureas?
Implement continuous flow reactors for precise control of reaction parameters (temperature, residence time). Use design-of-experiment (DoE) approaches to identify critical factors (e.g., amine:isocyanate ratio) and optimize reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
